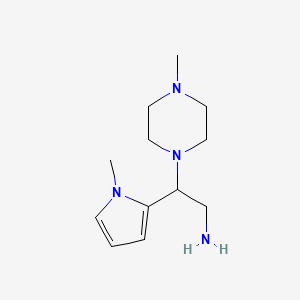![molecular formula C24H29N7O5 B3014634 (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate CAS No. 1351632-50-2](/img/structure/B3014634.png)
(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the specific synthesis pathway for this compound is not detailed in the available literature, the synthesis of similar benzimidazole compounds typically involves the reaction of o-phenylenediamine with an aromatic aldehyde . This reaction forms a C-N bond and can be carried out in the presence of N,N-dimethylformamide/sulfur .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several heterocyclic rings. The benzimidazole ring system consists of a fused benzene and imidazole ring . The piperidine and piperazine rings are six-membered rings containing nitrogen, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms .Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives have been explored for their corrosion inhibitive properties. A study focused on benzimidazole derivatives' inhibitory action on N80 steel corrosion in hydrochloric acid solutions. The inhibitors demonstrated mixed-type corrosion inhibition with efficiency increasing with concentration and decreasing with temperature. The study utilized electrochemical techniques and quantum chemical calculations to analyze these properties (Yadav et al., 2016).
Antimicrobial Activity
Research on new pyridine derivatives, including benzimidazole derivatives, has shown antimicrobial activity. These compounds were synthesized and tested against various bacterial and fungal strains, showing variable and modest activity (Patel et al., 2011).
Antiproliferative and Antimicrobial Effects
A study on the synthesis and structural exploration of a benzimidazole compound noted its evaluation for antiproliferative activity. The compound exhibited potential antiproliferative properties, supported by various spectroscopic techniques and X-ray diffraction studies (Prasad et al., 2018).
Anti-HIV and Antimicrobial Properties
A series of benzimidazole derivatives were synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activities. The derivatives showed potential efficacy in inhibiting HIV-1 and HIV-2 strains in MT-4 cells (Al-Masoudi et al., 2007).
Synthesis and Medicinal Chemistry
A study described the synthesis of new derivatives with a focus on their molecular structure and potential medicinal applications. This included the synthesis of complex molecules incorporating benzimidazole derivatives and their evaluation for various bioactivities (Bassyouni et al., 2012).
Analytical Chemistry Applications
Benzimidazole derivatives were used in the development of a nonaqueous capillary electrophoresis method for separating imatinib mesylate and related substances. This technique has applications in the quality control of pharmaceuticals (Ye et al., 2012).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been found to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that imidazole-containing compounds have been found to inhibit microtubule assembly formation in certain cell lines . This suggests that the compound might interact with its targets by altering their structural conformation or inhibiting their normal function.
Biochemical Pathways
These could include pathways related to cell division (due to the potential inhibition of microtubule assembly), inflammation, and various disease processes .
Pharmacokinetics
Imidazole-containing compounds are known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution within the body.
Result of Action
Based on the potential activities of imidazole-containing compounds, the effects could include altered cell division due to potential inhibition of microtubule assembly , as well as potential effects on inflammation and various disease processes .
Action Environment
For instance, the amphoteric nature of imidazole (it shows both acidic and basic properties ) could mean its activity is influenced by the pH of its environment.
Properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O.C2H2O4/c30-21(28-12-14-29(15-13-28)22-23-8-3-9-24-22)17-6-10-27(11-7-17)16-20-25-18-4-1-2-5-19(18)26-20;3-1(4)2(5)6/h1-5,8-9,17H,6-7,10-16H2,(H,25,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZDUOPMGHUACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=CC=N3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3014554.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone](/img/structure/B3014557.png)

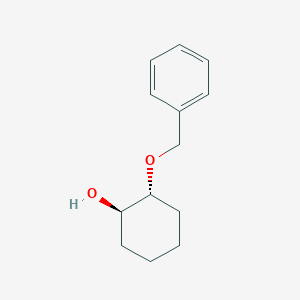
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)
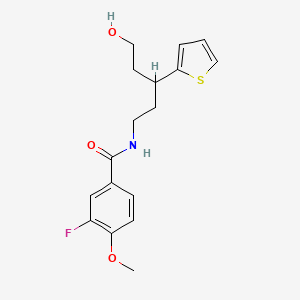
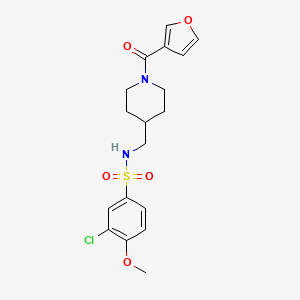
![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)

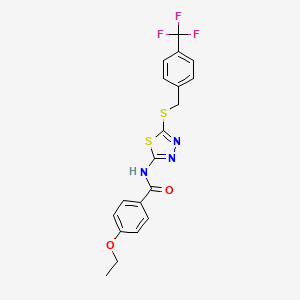
![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)
